molecular formula C8H9Cl2N B1216636 1-(2,3-Dichlorophenyl)ethanamine CAS No. 39226-94-3

1-(2,3-Dichlorophenyl)ethanamine

Cat. No.: B1216636
CAS No.: 39226-94-3
M. Wt: 190.07 g/mol
InChI Key: CZJMQTZQSNUDNV-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)ethanamine is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of ethanamine where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions.

Mechanism of Action

Target of Action

1-(2,3-Dichlorophenyl)ethanamine is a phenylethanolamine N-methyltransferase (PNMT) inhibitor . PNMT is an enzyme that catalyzes the conversion of norepinephrine (noradrenaline) to epinephrine (adrenaline). By inhibiting PNMT, this compound can potentially affect the balance of these neurotransmitters in the body.

Result of Action

This compound effectively reduces blood pressure in spontaneously hypertensive rats . This is likely due to its inhibition of PNMT and the resulting decrease in epinephrine levels, which can cause vasodilation and a decrease in heart rate.

Biochemical Analysis

Biochemical Properties

1-(2,3-Dichlorophenyl)ethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of phenylethanolamine N-methyltransferase (PNMT). This enzyme is responsible for the methylation of phenylethanolamine to form adrenaline. By inhibiting PNMT, this compound can modulate the levels of adrenaline in the body, impacting various physiological processes . Additionally, this compound interacts with other enzymes and proteins, influencing their activity and stability.

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving adrenergic receptors. By modulating the levels of adrenaline, this compound can alter gene expression and cellular metabolism. For instance, in spontaneously hypertensive rats, this compound effectively reduces blood pressure by impacting adrenergic signaling . This demonstrates its potential therapeutic applications in managing hypertension.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of PNMT, it prevents the methylation of phenylethanolamine, thereby reducing the production of adrenaline . This inhibition can lead to downstream effects on various signaling pathways and physiological responses. Additionally, this compound may interact with other biomolecules, influencing their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to be relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies in vitro and in vivo have shown that the compound maintains its inhibitory effects on PNMT, leading to sustained reductions in adrenaline levels and associated physiological responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In spontaneously hypertensive rats, a dosage of 50 mg/kg administered intraperitoneally once daily for three days significantly reduced blood pressure . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with PNMT. By inhibiting this enzyme, the compound affects the metabolic flux of phenylethanolamine and adrenaline . Additionally, it may interact with other enzymes and cofactors, influencing the levels of metabolites and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can impact its localization and accumulation within different tissues, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential interactions with other biomolecules within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2,3-dichlorobenzaldehyde with ammonia or an amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,3-dichloronitrobenzene followed by reductive amination. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,3-Dichlorophenyl)ethanamine has found numerous applications in scientific research and industry:

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)ethanamine
  • 1-(3,4-Dichlorophenyl)ethanamine
  • 1-(2,3-Dichlorophenyl)propanamine

Uniqueness: 1-(2,3-Dichlorophenyl)ethanamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJMQTZQSNUDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960000
Record name 2,3-Dichloro-alpha-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39226-94-3
Record name 2,3-Dichloro-alpha-methylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039226943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichloro-alpha-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution consisting of 10 g of (RS)-1-(2,3-dichlorophenyl)ethylamine and 30 g of methyl t-butyl ether was heated to 45° C. while stirring, and a mixture of 3.6 g of L-mandelic acid and 30 g of methyl t-butyl ether was added thereto over about 30 minutes, followed by stirring at the see temperature for 30 minutes. Then, after cooled to 20° C. over 6 hours, the precipitated crystals were filtered, washed twice with 20 g of methyl t-butyl ether and dried to obtain 7.2 g of diastereomer salt. 21 g of a 5% aqueous sodium hydroxide solution was added to the crystals, followed by extraction twice with 10 g of methyl t-butyl ether. The solvent was distilled off from the resulting organic layer to obtain 4 g of (R)-1-(2,3-dichlorophenyl)ethylamine. This had the optical purity of 90.4%ee.
Quantity
10 g
Type
reactant
Reaction Step One
Name
L-mandelic acid
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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